(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Laboratories performing Goserelin batch release or stability-indicating method validation require a definitive EP Impurity F reference standard. Substituting other LHRH analogs invalidates pharmacopeial compliance due to distinct impurity profiles. • Definitive EP Impurity F: Guarantees unambiguous identification and quantification in forced degradation studies. • Unique D-Tyr⁵/D-Ser(tBu)⁶/Azagly¹⁰ signature: Resolves from Goserelin and other analogs in HPLC/UPLC/LC-MS/MS methods. • Enhanced stability: Resists enzymatic degradation at multiple sites, ensuring reliable long-duration in vitro assays.

Molecular Formula C59H84N18O14
Molecular Weight 1269.4 g/mol
Cat. No. B6303647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
Molecular FormulaC59H84N18O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1
InChIKeyBLCLNMBMMGCOAS-JRAHOCOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: Research-Grade GnRH Analog


(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH (CAS 1426173-74-1) is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH/GnRH) featuring three distinct structural modifications: a D-tyrosine substitution at position 5, a tert-butyl-protected D-serine at position 6, and an aza-glycine moiety replacing the native glycine at position 10 . These modifications collectively confer resistance to enzymatic degradation while preserving receptor interaction capability, distinguishing this compound from both the native decapeptide and simpler mono-substituted analogs . The compound is formally designated as Goserelin EP Impurity F, establishing its specific utility as a reference standard in pharmaceutical quality control workflows [1].

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH Irreplaceability


Generic substitution among LHRH analogs is scientifically invalid due to the structure-activity relationships governing this peptide family. Native LHRH possesses an extremely short biological half-life due to rapid enzymatic cleavage, particularly at the Tyr⁵–Gly⁶ peptide bond [1]. Analogs lacking the combination of D-Tyr⁵, D-Ser(tBu)⁶, and Azagly¹⁰ modifications exhibit distinct stability profiles and receptor-binding kinetics [2]. For example, Goserelin ((D-Ser(tBu)⁶,Azagly¹⁰)-LHRH) lacks the D-Tyr⁵ substitution, resulting in a different impurity profile and analytical behavior. Substituting (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH with a different analog would compromise experimental reproducibility, invalidate pharmacopeial compliance when used as a reference standard, and introduce uncontrolled variables in comparative pharmacology studies.

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH vs. Native LHRH and Goserelin


Unique Pharmacopeial Identity as EP Impurity F

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is officially cataloged as Goserelin EP Impurity F (Free Base) under CAS 1426173-74-1, a designation not shared by any other LHRH analog [1]. This regulatory identity requires its use as a reference standard for the analytical method development, method validation, and quality control of Goserelin drug substance and finished pharmaceutical products [1]. No alternative compound can fulfill this specific pharmacopeial function.

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

D-Tyr5 Blocks Primary Enzymatic Cleavage Site

Native LHRH undergoes rapid inactivation in vivo primarily due to endopeptidase 24.15 cleavage of the Tyr⁵–Gly⁶ peptide bond [1]. (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH incorporates a D-tyrosine at position 5, which replaces the native L-tyrosine and eliminates this primary cleavage site entirely . Goserelin ((D-Ser(tBu)⁶,Azagly¹⁰)-LHRH) retains the native L-Tyr⁵ residue, leaving this bond partially susceptible to enzymatic degradation despite its other stabilizing modifications [2].

Peptide Stability Proteolytic Resistance Pharmacokinetics

Azagly10 Moiety Enhances Stability and Activity

The Azagly¹⁰ modification replaces the native C-terminal glycine amide with an aza-glycinamide moiety. Comparative bioassays of seven Azagly¹⁰-substituted LHRH analogs and their corresponding Gly¹⁰ counterparts demonstrated that the Azagly¹⁰ moiety does not depress antiovulatory activity and may allow equal or even higher inhibitory potency depending on the analog context [1]. Specifically, [N-Ac-D-Thr¹,D-p-Cl-Phe²,D-Trp³,⁶,Azagly¹⁰]-LHRH exhibited greater inhibitory activity than its Gly¹⁰-containing counterpart [1]. This modification simultaneously confers resistance to C-terminal exopeptidase degradation [1].

Peptide Metabolism C-Terminal Stability Structure-Activity Relationship

Receptor Binding Affinity: Class-Level Benchmark

Synthetic GnRH analogs incorporating D-amino acid substitutions at position 6 and C-terminal modifications (such as those present in Goserelin and (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH) exhibit receptor binding affinities 100–200 times greater than native GnRH [1]. Goserelin, which shares the D-Ser(tBu)⁶ and Azagly¹⁰ modifications with the target compound, demonstrates a Ki of 1.6 nM in CHO cells expressing the human GnRH receptor . (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, containing identical stabilizing modifications plus an additional D-Tyr⁵ substitution, is expected to maintain or exceed this affinity range based on established structure-activity relationships .

Receptor Binding GnRH Pharmacology Comparative Potency

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH Applications


Goserelin Impurity Reference Standard

As Goserelin EP Impurity F, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is the definitive reference standard for analytical method development, method validation, and routine quality control testing of Goserelin drug substance and finished products [1]. No other LHRH analog can substitute for this purpose due to its unique EP monograph designation. Procurement is essential for laboratories performing forced degradation studies, stability-indicating method validation, and batch release testing in compliance with European Pharmacopoeia requirements [1].

Comparative Stability of Multi-Modified LHRH Analogs

The combination of D-Tyr⁵ (eliminating the endopeptidase 24.15 cleavage site [2]), D-Ser(tBu)⁶ (conferring steric protection ), and Azagly¹⁰ (reducing C-terminal degradation [3]) makes this compound ideal for systematic stability comparisons against native LHRH, Goserelin, or analogs lacking one or more of these modifications. Such studies are critical for understanding the cumulative effects of multiple stabilizing substitutions on peptide half-life in biological matrices.

Receptor Binding and Signaling Assays with Extended Stability

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH maintains high-affinity GnRH receptor binding characteristic of D-Ser(tBu)⁶ and Azagly¹⁰-substituted analogs (Ki ≈ 1.6 nM benchmark for Goserelin ) while offering enhanced resistance to degradation during prolonged cell culture incubations. This profile supports its use in extended-duration receptor internalization studies, chronic exposure gene expression assays, and investigations of GnRH receptor desensitization kinetics where ligand stability over 24–72 hours is critical .

Analytical Method for LHRH Analog Differentiation

The unique combination of D-Tyr⁵, D-Ser(tBu)⁶, and Azagly¹⁰ modifications creates a distinct chromatographic and mass spectrometric signature compared to Goserelin, (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, or other closely related analogs. This compound serves as a critical reference for developing and validating HPLC, UPLC, and LC-MS/MS methods capable of resolving structurally similar LHRH analogs in complex biological samples or pharmaceutical formulations, supporting both research applications and regulatory compliance [1].

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